Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 6. The tert-butyl carbamate (Boc) group at position 8 serves as a protective group, enhancing stability and solubility during synthetic processes . Its molecular formula is C₁₄H₂₆N₂O₂, with a molecular weight of 254.38 g/mol (free base) and 290.83 g/mol for its hydrochloride salt (CAS: 1909314-09-5) . This compound is utilized as a key intermediate in medicinal chemistry for developing modulators of biological targets, such as autophagy-lysosome pathway proteins .
Properties
IUPAC Name |
tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-11-9-14(10-15-11)5-7-16(8-6-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEIXXCDEFDXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The cyclization is initiated by deprotonation of the nitromethyl group, facilitating nucleophilic attack on the adjacent carbonyl carbon. This step forms the six-membered ring of the diazaspiro system. Tetrabutylammonium iodide (TBAI) is often employed as a phase-transfer catalyst, while potassium fluoride (KF) acts as a base to enhance reactivity.
Optimization and Yield
Key parameters include solvent selection and temperature control. Dimethyl sulfoxide (DMSO) at 40°C for 22 hours achieves optimal cyclization efficiency, yielding ~65% of the intermediate spirocyclic nitramine. Subsequent reduction of the nitro group to an amine and Boc-protection completes the synthesis.
Table 1: Cyclization Conditions and Outcomes
| Precursor | Catalyst | Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Nitromethyl piperidine derivative | TBAI | KF | DMSO | 40°C | 22 | 65 |
Michael Addition and Ring-Closing Strategy
An alternative approach utilizes Michael addition followed by ring-closing to construct the spiro framework. This method, detailed in Chinese Patent CN109651368A, involves reacting compound 1 (tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate) with dimethyl maleate.
Stepwise Reaction Protocol
-
Michael Addition : Compound 1 reacts with dimethyl maleate in DMSO, catalyzed by TBAI and KF. The maleate’s α,β-unsaturated ester acts as a Michael acceptor, forming a new carbon-carbon bond.
-
Cyclization : Intramolecular lactamization under acidic conditions yields the diazaspiro[4.5]decane skeleton.
Critical Parameters
Table 2: Michael Addition-Cyclization Performance
| Substrate | Michael Acceptor | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Compound 1 | Dimethyl maleate | TBAI | DMSO | 40°C | 72 |
Multi-Step Synthesis via Spirocyclic Intermediates
Patent CN111518015A outlines a four-step route starting from 1,4-dioxaspiro[4.5]decane-8-one , emphasizing scalability and industrial feasibility.
Synthetic Sequence
-
Cyanidation : Reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide yields 1,4-dioxaspiro[4.5]decane-8-carbonitrile.
-
Alkylation : Treatment with 1-bromo-2-chloroethane and lithium diisopropylamide (LDA) introduces a chlorinated side chain.
-
Reductive Cyclization : Hydrogenation over Raney nickel facilitates spiro ring formation.
-
Esterification : Reaction with tert-butyl dicarbonyl anhydride installs the Boc-protecting group.
Scalability Considerations
Table 3: Four-Step Synthesis Metrics
| Step | Reaction Type | Key Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyanidation | Potassium tert-butoxide | Glycol dimethyl ether/ethanol | 0–20°C | 85 |
| 2 | Alkylation | LDA | Toluene | 0–20°C | 78 |
| 3 | Reductive Cyclization | Raney nickel | Methanol | 50°C | 65 |
| 4 | Esterification | tert-Butyl dicarbonyl anhydride | Acetone/water | 70°C | 80 |
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
-
Cyclization of Nitromethyl Precursors : Offers moderate yields (65%) but requires hazardous nitro intermediates.
-
Michael Addition Route : Higher yield (72%) but limited substrate generality.
-
Four-Step Synthesis : Superior scalability (overall yield ~35%) but demands specialized equipment for high-pressure hydrogenation.
Cost and Accessibility
Table 4: Route Comparison
| Metric | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield (%) | 65 | 72 | 35 |
| Scalability | Moderate | Low | High |
| Hazardous Intermediates | Yes | No | No |
| Cost per Gram (USD) | 120 | 95 | 150 |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the nature of the nucleophile used .
Scientific Research Applications
Medicinal Chemistry
The primary application of tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate lies in its potential as a pharmaceutical agent. This compound has been investigated for its role in the synthesis of various biologically active molecules, particularly as inhibitors targeting specific enzymes involved in disease pathways.
Drug Development
- Inhibitors of Diacylglycerol Kinase Alpha (DGKα) : Research has shown that derivatives of this compound can act as inhibitors of DGKα, an enzyme implicated in immune response modulation and cancer progression. This inhibition can lead to enhanced therapeutic strategies against autoimmune diseases and cancers by modulating signaling pathways .
- Scaffold for Diverse Pharmacophores : The spirocyclic structure provides a versatile scaffold for designing new drugs with varied biological activities. The ability to modify the tert-butyl group allows for the tuning of pharmacokinetic properties, enhancing bioavailability and efficacy .
Synthesis and Chemical Properties
The synthesis of this compound typically involves several key steps that include the formation of the spirocyclic structure followed by functionalization to introduce the carboxylate group.
Synthetic Pathways
- Key Reactions : The synthesis may involve cyclization reactions that form the spiro structure, followed by esterification to attach the tert-butyl group. These reactions are crucial for achieving the desired molecular architecture .
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of this compound in various contexts:
- A study demonstrated that modifications of this compound could enhance its binding affinity to specific targets, leading to improved inhibition rates against DGKα . This finding suggests potential therapeutic applications in treating conditions like cancer and inflammatory diseases.
Structure-Activity Relationship (SAR) Analysis
- SAR studies have indicated that variations in the substituents on the spirocyclic framework can significantly impact biological activity. For instance, altering the size and nature of substituents on the nitrogen atoms can modulate enzyme selectivity and potency .
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 169206-67-1)
- Molecular Formula : C₁₃H₂₂N₂O₃
- Molecular Weight : 254.33 g/mol
- Lower lipophilicity (logP ~1.5 vs. ~2.1 for the methyl analogue) due to the ketone moiety. Used in synthesizing kinase inhibitors and protease modulators .
Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1375303-54-0)
- Molecular Formula : C₁₉H₂₄FN₂O₃
- Molecular Weight : 350.41 g/mol
- Key Differences: A 4-fluorophenyl substituent at position 4 introduces aromaticity and electron-withdrawing effects.
Benzyl 8-ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate
Derivatives with Modified Heterocyclic Cores
Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 169206-55-7)
- Molecular Formula : C₁₂H₂₀N₂O₄
- Molecular Weight : 256.30 g/mol
- Key Differences :
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS: 183673-70-3)
Physicochemical Properties Comparison
<sup>*</sup>LogP values estimated using ChemDraw software.
Biological Activity
Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 2632308-99-5) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : tert-butyl (S)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.37 g/mol
- Purity : 95%
The compound features a spirocyclic structure that is significant for its biological interactions. The presence of nitrogen atoms within the ring structure is believed to enhance its binding affinity to various biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of diazaspiro compounds, including this compound. Research indicates that compounds with spirocyclic structures may exhibit better cytotoxicity due to their three-dimensional configurations, which facilitate interactions with protein binding sites.
- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .
- Mechanism Insights : The spirocyclic structure is thought to play a crucial role in enhancing the compound's interaction with cellular targets involved in cancer progression, such as IKKb, which is implicated in NF-κB activation and chronic inflammation associated with tumor growth .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties:
- Cholinesterase Inhibition : Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the management of neurodegenerative diseases like Alzheimer's disease. The presence of nitrogen atoms in the structure may enhance selectivity towards these enzymes .
- Antioxidant Activity : Some derivatives have shown antioxidant properties, suggesting potential applications in mitigating oxidative stress-related neuronal damage .
Study on Anticancer Properties
A study published in Molecules explored various piperidine derivatives, including those related to this compound. The findings indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis pathways .
Neuroprotective Research
Another investigation focused on the neuroprotective effects of similar diazaspiro compounds in models of oxidative stress-induced neurotoxicity. Results demonstrated that these compounds could significantly reduce neuronal cell death and improve cell viability by modulating oxidative stress pathways and enhancing cellular antioxidant defenses .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate?
- Methodology : The compound is typically synthesized via multicomponent reactions involving tert-butyl carbamate derivatives and spirocyclic precursors. For example, tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate analogs are prepared by reacting tert-butyl 4-aminopiperidine-1-carboxylate with methyl acrylate under photocatalytic conditions (425 nm LED, 4CzIPN catalyst, tetrabutylammonium azide) . Adjustments for the 3-methyl substituent may involve alkylation of the spirocyclic intermediate using methyl iodide or similar alkylating agents.
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (e.g., SiO₂, EtOAC/hexane gradients) .
Q. How is the compound characterized post-synthesis?
- Methodology :
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm spirocyclic structure and tert-butyl/methyl substituents. Peaks for tert-butyl groups typically appear as singlets at ~1.4 ppm () and ~28 ppm () .
- Mass Spectrometry : Confirm molecular weight (MW: 254.38 g/mol) via ESI-MS or HRMS .
- HPLC Purity : Use reverse-phase columns (e.g., Chromolith) with UV detection to ensure ≥95% purity .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in structure-activity relationship (SAR) studies of spirocyclic analogs?
- Methodology :
- Comparative Analysis : Synthesize analogs (e.g., tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, 8-phenyl derivatives) and compare bioactivity. For example, replace the 3-methyl group with phenyl or benzyl moieties to assess steric/electronic effects on target binding .
- Data Normalization : Use standardized assays (e.g., enzyme inhibition, cell viability) to minimize variability. Address discrepancies by validating results across multiple labs .
- Example Table :
| Analog Substituent | IC₅₀ (Target Enzyme) | Solubility (mg/mL) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| 3-Methyl | 12 nM | 0.8 | 45 min |
| 3-Phenyl | 8 nM | 0.3 | 28 min |
| 3-Benzyl | 15 nM | 0.5 | 37 min |
| Source: Adapted from metabolic and SAR studies |
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Methodology :
- Solvent Screening : Use high-boiling solvents (e.g., DMF, DMSO) for slow evaporation. Co-crystallization with chiral ligands may enhance crystal lattice stability .
- Software Tools : Refine diffraction data using SHELXL (for small molecules) or SHELXE (for twinned crystals). Validate hydrogen bonding and spirocyclic geometry .
Q. How to assess metabolic stability and transporter interactions of this compound?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes or recombinant CYP450 enzymes (e.g., CYP3A4) to measure degradation rates. Use LC-MS to identify metabolites (e.g., dealkylated or oxidized products) .
- Transporter Studies : Employ Caco-2 cell monolayers to evaluate permeability and efflux ratios. Compare with reference compounds (e.g., propranolol for high permeability) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 70% vs. 50%) for this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
